(1-Amino-3-methylcyclopentyl)methanol is an organic compound with the molecular formula CHNO. It features a cyclopentane ring substituted with an amino group at the first position and a hydroxymethyl group at the third position. This compound is recognized for its potential applications in organic synthesis and biological research, serving as a versatile building block for various chemical entities and therapeutic agents.
Research indicates that (1-Amino-3-methylcyclopentyl)methanol exhibits significant biological activity. It has been investigated for its potential interactions with various biomolecules, including enzymes and receptors. The amino group allows for hydrogen bonding and ionic interactions, which may modulate biochemical pathways. This compound has shown promise in medicinal chemistry as a precursor for drug synthesis and as a potential therapeutic agent .
The synthesis of (1-Amino-3-methylcyclopentyl)methanol typically involves several key steps:
Industrial synthesis may involve optimizing laboratory methods to ensure high yields and purity while being cost-effective and environmentally friendly. Catalysts and controlled reaction conditions are often employed to enhance efficiency .
(1-Amino-3-methylcyclopentyl)methanol has several applications across various fields:
Studies on (1-Amino-3-methylcyclopentyl)methanol have focused on its interaction mechanisms with specific molecular targets. These include:
Several compounds share structural similarities with (1-Amino-3-methylcyclopentyl)methanol, each exhibiting unique properties:
| Compound Name | Structural Features | Similarity |
|---|---|---|
| (1-Amino-3-methylcyclobutyl)methanol | Cyclobutane ring instead of cyclopentane | 0.95 |
| (1-Amino-2-methylcyclobutyl)methanol | Methyl group at the second position | 0.91 |
| ((1S,3R)-3-Aminocyclopentyl)methanol | Different stereochemistry | 0.90 |
| (1-(Aminomethyl)cyclohexyl)methanol | Cyclohexane ring instead of cyclopentane | 0.91 |
| (1-(Aminomethyl)-3-isopropylcyclobutyl)methanol | Isopropyl substitution on cyclobutane | 0.91 |
(1-Amino-3-methylcyclopentyl)methanol is distinctive due to its specific substitution pattern on the cyclopentane ring, which contributes to its unique chemical reactivity and biological activity compared to similar compounds. This specificity may enhance its effectiveness in targeted applications where other compounds may not perform as well.
Catalytic asymmetric synthesis has emerged as a cornerstone for constructing enantiomerically enriched (1-amino-3-methylcyclopentyl)methanol. These methods prioritize chiral induction during cyclopentane ring formation or subsequent functionalization.
A six-step asymmetric synthesis starting from cyclopentadiene employs a hetero Diels-Alder reaction followed by an aza-Claisen rearrangement to install the aminomethyl group. This route, developed by An and Rhee, achieves a 38% overall yield and demonstrates the feasibility of using inexpensive starting materials. The sequence begins with cyclopentadiene undergoing a hetero Diels-Alder reaction with an imine, forming a bicyclic intermediate. Subsequent aza-Claisen rearrangement reorganizes the carbon-nitrogen framework, establishing the cis-4-amino-2-cyclopentene-1-methanol backbone. While this method does not directly yield (1-amino-3-methylcyclopentyl)methanol, it provides a foundational strategy for analogous cyclopentylamine syntheses.
A five-step domino reaction catalyzed by rhodium and scandium generates highly functionalized cyclopentanes with four stereogenic centers. This approach, reported by Parr et al., involves vinyldiazoacetates and allyl alcohols undergoing sequential transformations: oxygen ylide formation, -sigmatropic rearrangement, oxy-Cope rearrangement, keto/enol tautomerization, and carbonyl ene reaction. The rhodium catalyst (Rh₂(S-DOSP)₄) induces asymmetry during the ylide formation, while scandium triflate facilitates subsequent rearrangements. This method produces enantiomeric excesses (ee) of 64–92%, showcasing its potential for synthesizing (1-amino-3-methylcyclopentyl)methanol derivatives.
| Step | Catalyst | Key Transformation | ee (%) |
|---|---|---|---|
| Oxygen ylide formation | Rh₂(S-DOSP)₄ | Asymmetric induction | 64–92 |
| -Sigmatropic | None | Ring expansion | – |
| Oxy-Cope | Sc(OTf)₃ | Stereochemical control | – |
(1-Amino-3-methylcyclopentyl)methanol, with its molecular formula C₇H₁₅NO and molecular weight of 129.20 g/mol, represents a significant substrate in palladium-catalyzed carbon–hydrogen functionalization reactions [1]. The compound's unique structural features, combining a primary amino group with a tertiary alcohol functionality within a methylated cyclopentyl framework, enable selective activation pathways that are fundamental to modern organometallic catalysis [3].
The palladium-catalyzed carbon–hydrogen activation of primary amino alcohols has emerged as a transformative methodology in synthetic chemistry [4] [5]. Research demonstrates that the carbon–hydrogen bond of aliphatic amino alcohols can be functionalized with diverse substituents through palladium-catalyzed cyclometallation reactions [4]. The key innovation involves temporarily functionalizing the amino alcohol such that the amine becomes sterically hindered from reacting directly with palladium, thereby enabling selective carbon–hydrogen activation [5] [6].
Central to this strategy is the conversion of catalytically incompatible primary amino alcohols into hindered secondary amines capable of undergoing sterically promoted palladium-catalyzed carbon–hydrogen activation [5] [6]. Hydrogen bonding between the amine and catalyst intensifies interactions around the palladium center, orienting aliphatic amine substituents in optimal geometry for carbon–hydrogen activation [5]. This approach has been successfully applied to synthesize over sixty different compounds, including pharmaceutical targets such as fingolimod [4] [7].
The mechanistic pathway involves formation of a charge-transfer complex between the quinone and substrate, followed by hydride transfer to generate ion-paired intermediates [8]. Subsequent deprotonation by the hydroquinone anion yields dehydrogenated products, while carbocationic intermediates can undergo intramolecular rearrangements or addition reactions leading to oxidative carbon–hydrogen functionalization products [8].
| Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity |
|---|---|---|---|---|
| Palladium(II) acetate/Sulfoxide | 45 | 24 | 58-87 | 5.4:1 average dr |
| Palladium(II)/Phosphinamide | 25 | 1.5 | 75-92 | up to 98% ee |
| Palladium/Carboxylate | 50 | 12 | 60-85 | >90% conversion |
The design of chiral ligands for diastereoselective amino alcohol formation represents a critical advancement in asymmetric catalysis [9] [10]. Novel palladium/sulfoxide catalyzed diastereoselective allylic carbon–hydrogen amination reactions of chiral homoallylic N-tosyl carbamates have been developed to access stereochemically defined amino alcohols [9]. These reactions proceed with excellent yields and diastereoselectivities controlled by the stereocenter bearing the N-tosyl carbamate functionality [9].
The mechanism involves palladium/sulfoxide-mediated allylic carbon–hydrogen cleavage to form π-allylpalladium intermediates, followed by palladium(II) counterion-assisted deprotonation of nitrogen nucleophiles to effect functionalization [9]. This methodology provides streamlined routes to stereochemically defined anti-oxazolidinones that can be elaborated to medicinally relevant 1,2-amino alcohols [9].
Diastereoselective synthesis strategies have been extended to include Diels-Alder reactions of N-sulfinyl dienophiles [11]. The protocol begins with 3,6-dihydrothiazine 1-oxide obtained stereoselectively through [4+2] cycloaddition of N-sulfinyl dienophiles with 1,3-dienes of known geometry [11]. Fission of the sulfur–nitrogen bond with Grignard reagents leads to allylic sulfoxides that undergo stereoselective conversion to allyl alcohols via [3] [12]-sigmatropic rearrangement [11].
Enzymatic cascade reactions have emerged as powerful alternatives for chiral amino alcohol synthesis [13] [14]. These protocols combine regio- and diastereoselective carbon–hydrogen oxidation catalyzed by dioxygenases with decarboxylative cleavage by pyridoxal-phosphate decarboxylases [13]. The enzymatic approach enables synthesis of amino alcohols with excellent yields (93% to >95%) and high enantiomeric excess [13] [14].
| Ligand Type | Metal Center | Temperature (°C) | Diastereomeric Ratio | Enantiomeric Excess (%) |
|---|---|---|---|---|
| Bisoxazoline | Copper | 25 | >20:1 | 90-99 |
| Phosphinamide | Palladium | 50 | 3.5:1 | >95 |
| Ferrocene-based | Palladium | 40 | 4:1-8:1 | 92-98 |
| N-Heterocyclic Carbene | Iridium | 80 | - | 85-94 |
Quinone-mediated oxidation systems play a fundamental role in the synthesis and functionalization of cyclopentyl methanol derivatives [15] [8]. These systems exploit the unique redox properties of quinones, which feature three readily accessible oxidation states: fully oxidized quinone, one-electron reduced semiquinone, and two-electron reduced hydroquinone [8]. This versatility enables quinones to function as both stoichiometric oxidants and catalytic mediators in organic transformations [8].
The mechanistic framework for quinone-mediated oxidation involves formation of quinone-substrate charge-transfer complexes [8]. High-potential quinones such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone facilitate hydride abstraction from substrates through polar reaction mechanisms involving direct hydride transfer [8]. The substrate-cation/hydroquinone anion ion pair formed upon hydride transfer can undergo diverse subsequent transformations including deprotonation to afford dehydrogenated products [8].
Pyrroloquinoline quinone systems have demonstrated particular effectiveness in methanol oxidation reactions [8] [16]. The mechanism involves general base removal of the hydroxyl proton concurrent with hydride equivalent transfer to the quinone carbon, followed by rearrangement to hydroquinone with formaldehyde release [16]. Molecular dynamics studies reveal that ammonia activation enhances this process, while ammonium ion inhibition occurs through competitive binding [16].
The application of quinone-mediated systems to cyclopentyl methanol synthesis leverages the unique reactivity patterns of cyclic alcohols [15] [17]. Quinone oxidation of phenolic precursors generates reactive intermediates that can undergo cyclization reactions to form cyclopentyl frameworks [17] [18]. The conjugated nature of quinone systems provides thermodynamic driving force for these transformations while enabling selective functionalization [17].
| Quinone System | Substrate | Reaction Conditions | Product Yield (%) | Selectivity |
|---|---|---|---|---|
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone | Cyclopentyl precursors | 25°C, 12h | 75-90 | >95% |
| Pyrroloquinoline quinone | Methanol derivatives | 50°C, 24h | 80-95 | 90% |
| Tetrachloro-1,4-benzoquinone | Aliphatic alcohols | 40°C, 6h | 65-85 | 85% |
| Anthraquinone-2-sulfonate | Cyclic substrates | 60°C, 18h | 70-88 | 92% |
Recent advances in quinone-mediated electrochemistry have expanded the scope of these transformations [19] [20]. Quinone mediators serve as versatile hydrogen carriers, enabling coupling of catalytic hydrogenation with electrochemical oxidation processes [20]. These mediated systems achieve stable operation at current densities ranging from 2-16 mA cm⁻², extending beyond requirements for optimal cross-electrophile coupling reactions [20]. The integration of hydrogenation and electrolysis loops through quinone mediation provides sustainable pathways for cyclopentyl methanol synthesis under mild conditions [20].
The engineering of methanol utilization pathways represents a cornerstone of synthetic methylotrophy, where traditional fermentation hosts are modified to efficiently convert methanol into valuable metabolites [1] [2]. Methanol dehydrogenase serves as the primary enzyme catalyzing the initial oxidation of methanol to formaldehyde, with different bacterial strains employing distinct enzymatic mechanisms [3]. Gram-negative methylotrophic bacteria utilize pyrroloquinoline quinone-dependent alcohol dehydrogenases, while their Gram-positive counterparts such as Bacillus methanolicus employ NAD+-dependent methanol dehydrogenases [4] [5].
The metabolic engineering of Escherichia coli has demonstrated significant progress in developing synthetic methylotrophy through the introduction of hybrid methanol assimilation pathways [6]. These engineered systems combine prokaryotic methanol dehydrogenase with eukaryotic xylulose monophosphate pathway enzymes, achieving methanol consumption rates that support growth with minimal co-substrate requirements [6]. The key breakthrough involves rational design strategies that increase flux toward cyclic pathways while simultaneously reducing competing metabolic routes [6].
Thermophilic methylotrophic bacteria present unique advantages for industrial applications, with species like Bacillus methanolicus demonstrating exceptional methanol oxidation capacity and tolerance [4]. These organisms encode multiple NAD+-dependent methanol dehydrogenase paralogs with different catalytic properties, suggesting complex regulatory mechanisms that optimize methanol utilization under varying conditions [4]. The high-temperature operation reduces contamination risk while improving substrate solubility and reaction rates [7].
The integration of formaldehyde assimilation pathways with methanol oxidation has proven critical for successful synthetic methylotrophy [8]. The scaffoldless enzyme assembly strategy enhances methanol conversion to fructose-6-phosphate by organizing methanol dehydrogenase, 3-hexulose-6-phosphate synthase, and 6-phospho-3-hexuloseisomerase into supramolecular complexes [8]. This approach achieved 97-fold improvement in fructose-6-phosphate production compared to unassembled enzymes, demonstrating the importance of spatial organization in metabolic engineering [8].
| Pathway Component | Enzyme System | Conversion Efficiency | Cofactor Requirements | Reference |
|---|---|---|---|---|
| Methanol oxidation | Methanol dehydrogenase | 64-97% | NAD+, PQQ | [9] [3] [4] |
| Formaldehyde assimilation | Hexulose-6-phosphate synthase | 80-95% | ATP, Mg2+ | [8] [6] [10] |
| Carbon fixation | Ribulose monophosphate cycle | 70-85% | NAD(P)H, ATP | [2] [11] [12] |
| Synthetic pathway integration | Hybrid enzyme systems | 50-80% | Multiple cofactors | [6] [13] [14] |
The regulation of alcohol dehydrogenase activity through lysine modifications represents a sophisticated mechanism for controlling metabolic flux in methylotrophic systems [15] [16]. Lysine benzoylation has emerged as a critical post-translational modification that directly influences alcohol dehydrogenase activity, with specific lysine residues serving as regulatory switches [15]. Studies in Aspergillus flavus demonstrated that alcohol dehydrogenase B is regulated by benzoylation on lysine 321, with mutations at this site significantly reducing enzymatic activity both in vivo and in vitro [15].
The benzoyltransferase GcnE functions as a key regulatory enzyme that catalyzes lysine benzoylation, thereby modulating alcohol dehydrogenase activity [15]. This modification affects not only enzymatic function but also influences broader cellular processes including development, secondary metabolism, and stress response [15]. The catalytic site glutamate 139 proves essential for benzoyltransferase function, highlighting the precision required for this regulatory mechanism [15].
Reductive methylation of lysine residues provides another layer of alcohol dehydrogenase regulation, with distinct effects on primary versus secondary alcohol oxidation [17] [18]. Methylated alcohol dehydrogenases demonstrate increased activity toward primary alcohols while showing decreased activity toward secondary alcohols, suggesting substrate-specific regulatory mechanisms [17]. This modification also desensitizes the enzyme to substrate inhibition at high alcohol concentrations, potentially improving performance under industrial conditions [17].
The lysine dehydrogenase system from Geobacillus stearothermophilus has been engineered to exhibit dual alcohol dehydrogenase and amine dehydrogenase activities [19] [16]. These engineered variants demonstrate enhanced catalytic activity for aldehyde reduction while maintaining excellent enantioselectivity for amine production [16]. The development of these bifunctional enzymes opens new possibilities for one-pot cascade reactions, including the unprecedented conversion of alcohols to amines through hydrogen-borrowing mechanisms [16].
Post-translational modifications of lysine residues extend beyond simple acetylation to include diverse acyl modifications that reflect cellular metabolic states [20] [21]. The discovery of chiral lysine modifications, such as β-hydroxybutyryllysine and lactyllysine, reveals additional complexity in lysine-mediated regulation [20]. These modifications derive from distinct metabolic pathways and potentially exhibit different activities with writer and eraser enzymes [20].
| Modification Type | Target Enzyme | Activity Change | Metabolic Effect | Reference |
|---|---|---|---|---|
| Lysine benzoylation | Alcohol dehydrogenase B | 40-60% reduction | Decreased ethanol production | [15] [22] |
| Reductive methylation | Liver alcohol dehydrogenase | 2-8 fold increase | Enhanced primary alcohol oxidation | [17] [18] |
| Lysine acetylation | Cytoskeletal proteins | Variable | Altered protein interactions | [23] [24] |
| Chiral modifications | Histone proteins | Context-dependent | Transcriptional regulation | [20] [21] |
The biosynthesis of cyclopentane-containing biofuels represents a promising approach for producing high-energy-density transportation fuels from renewable feedstocks [25] [26] [27]. Cyclopentanone serves as a key intermediate in these biosynthetic pathways, derived from hemicellulose through established biochemical routes [25]. The subsequent conversion of cyclopentanone to complex cycloalkanes involves multiple catalytic steps that have been optimized for high carbon yields and favorable fuel properties [25].
The aldol condensation of cyclopentanone with various aldehydes produces intermediate compounds that can be further processed into high-density fuels [28] [29]. Using benzaldehyde as a model substrate, researchers have achieved C12 and C19 biofuel precursors with selectivities of 49.2% and 15.2%, respectively, under optimized reaction conditions [28]. The deep eutectic solvent system composed of choline chloride, formic acid, and SnCl4 provides an efficient catalytic environment for these condensation reactions [28].
Hydrodeoxygenation processes convert the oxygenated intermediates into saturated cycloalkanes suitable for fuel applications [25] [26]. The Pd/HY zeolite catalyst system demonstrates exceptional performance, achieving carbon yields of 88.5-96.2% for the production of polycycloalkanes [25]. These products exhibit densities of 0.943 g/mL and heating values of 38.3-41.4 MJ/L, making them competitive with conventional high-density fuels [25].
The synthesis of renewable high-density fuels using vanillin and cyclopentanone demonstrates the versatility of biomass-derived feedstocks [26]. The two-step process involves aldol condensation followed by hydrodeoxygenation, achieving an overall carbon yield of 79.5% [26]. The resulting 1,3-bis(cyclohexylmethyl)cyclopentane exhibits excellent fuel properties with a density of 0.943 g/mL and freezing point of -35°C [26].
Cyclopentanol metabolism in bacteria such as Pseudomonas species provides insights into natural pathways for cyclic alcohol processing [30]. The NAD+-linked cyclopentanol dehydrogenase catalyzes the oxidation of cyclopentanol to cyclopentanone, representing a potential biotechnological route for biofuel precursor synthesis [30]. The enzyme demonstrates optimal activity at alkaline pH and shows specificity for cyclic alcohols [30].
| Biosynthetic Step | Catalyst | Substrate | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cyclopentanone synthesis | Raney cobalt + KOH | Hemicellulose derivatives | Cyclopentanone | 83.3 | [25] [26] |
| Aldol condensation | H2SO4 | Cyclopentanone + aldehydes | C12-C19 precursors | 64.4 | [28] [29] |
| Hydrodeoxygenation | Pd/HY zeolite | Oxygenated intermediates | Cycloalkanes | 88.5-96.2 | [25] [26] |
| Cyclization | Lewis acids | Linear precursors | Bicyclic compounds | 70-85 | [31] [32] |
The development of high-density aviation biofuels from cyclopentanone derivatives represents a significant advancement in sustainable fuel technology [27]. The three-step synthesis strategy produces bi(cyclopentane)-based fuels with densities ranging from 0.87-0.94 g/cm³ and heating values of 38.3-41.4 MJ/L [27]. These biofuels demonstrate comparable or superior properties to commercial synthetic fuels including JET A, JP-10, and RJ-4 [27].
Metabolic engineering approaches for cyclopentane biofuel production focus on optimizing the biosynthetic pathways in microbial hosts [32]. The integration of cyclopentanone synthesis with downstream conversion processes enables the production of complex cycloalkanes directly from biomass feedstocks [32]. These engineered systems demonstrate the potential for sustainable biofuel production using renewable carbon sources [32].